(S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol
Overview
Description
(S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol is a chiral organic compound that features two anthracene groups attached to a binaphthyl backbone
Mechanism of Action
are known for their photophysical properties and are often used in the construction of efficient blue-emitting materials . They can be designed and synthesized using Suzuki coupling reactions . The chemical structures of the side groups in these compounds can significantly influence their thermal, photophysical, and electroluminescence properties .
In terms of pharmacokinetics , anthracene-based compounds can be designed for the detection of certain ions, such as Cd2+, Cu2+, and Hg2+ . The detection is based on the chelation of active functional groups of the anthracene-based compound with the metal ions .
The action environment can influence the performance of anthracene-based compounds. For example, the deep-blue emission of the emitter can be realized by restricting the intramolecular π-conjugation, twisting the molecule conformation, and introducing a large substituent causing steric hindrance to suppress the π–π stacking interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol typically involves the coupling of anthracene derivatives with a binaphthyl precursor. One common method involves the use of Suzuki or Sonogashira cross-coupling reactions, which are well-known for their efficiency in forming carbon-carbon bonds . These reactions often require palladium catalysts and specific ligands to achieve high yields and selectivity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The anthracene groups can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene groups to dihydroanthracene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene groups would yield anthraquinone derivatives, while reduction would produce dihydroanthracene compounds.
Scientific Research Applications
(S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
9-(4-Phenyl)anthracene: Similar in structure but lacks the binaphthyl backbone.
9-(4-Phenylethynyl)anthracene: Features an ethynyl linkage instead of the binaphthyl structure.
9,10-Bis(phenylethynyl)anthracene: Contains two phenylethynyl groups, providing different photophysical properties.
Uniqueness
(S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol is unique due to its chiral binaphthyl backbone, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular interactions and photophysical properties .
Properties
IUPAC Name |
3-anthracen-9-yl-1-(3-anthracen-9-yl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30O2/c49-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)50)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28,49-50H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZPSCYLJRHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=C9C=CC=CC9=CC1=CC=CC=C18)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182514 | |
Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361342-50-9, 361342-49-6 | |
Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361342-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3,3'-Di-9-anthracenyl-1,1'-bi-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 361342-50-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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